(3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
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Overview
Description
The compound “(3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a phenyl ring, a triazole ring, and a pyrrolidine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions like acylation, alkylation, and Michael addition .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely has a complex, multi-ring structure with various substituents .
Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound , though not directly mentioned in available literature, is structurally related to compounds synthesized and analyzed for their physicochemical properties. For instance, derivatives of methanone compounds, particularly those with boric acid ester intermediates featuring benzene rings, have been synthesized through substitution reactions. These compounds were structurally confirmed via FTIR, NMR spectroscopy, and mass spectrometry, with their crystal structures measured by X-ray diffraction. Conformational analyses and density functional theory (DFT) calculations revealed insights into the molecular electrostatic potential and frontier molecular orbitals, showcasing their potential for various applications in materials science and molecular engineering (Huang et al., 2021).
Antioxidant Properties
Related research on diphenylmethane derivatives, including bromophenols derived from bis(3,4-dimethoxyphenyl)methanone, demonstrated significant antioxidant and radical scavenging activities. These compounds were evaluated against various in vitro assays, comparing their efficacy to synthetic antioxidant standards. Such studies highlight the potential of structurally similar compounds in developing new antioxidants for pharmaceutical or nutraceutical applications (Balaydın et al., 2010).
Catalysis and Organocatalysis
Compounds with pyrrolidin-1-yl)methanone frameworks have been investigated for their roles in catalysis, including the synthesis and characterization of ruthenium complexes. These studies not only provide insight into the structural and electronic properties of such complexes but also open pathways for their application in catalytic processes, including hydrogenation reactions and potentially, organic synthesis optimization (O'Brien et al., 2004).
Antimicrobial Activity
The synthesis of new derivatives with pyrrolidin-1-yl)methanone components has shown promising antimicrobial activities. For example, compounds synthesized by condensing chalcones with isoniazid demonstrated good activity against various microbial strains, comparable to standard drugs. This suggests a potential application in developing new antimicrobial agents to combat resistant strains (Kumar et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to bind with high affinity to multiple receptors . These targets can be enzymes, receptors, or other proteins that play crucial roles in various biological processes.
Mode of Action
The compound’s interaction with its targets is likely to involve the formation of hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring and the carbonyl group in the compound’s structure are capable of forming these bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
For instance, indole derivatives, which share some structural similarities with the compound , have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of hydrogen bond-forming groups in the compound’s structure, such as the nitrogen atoms in the 1,2,4-triazole ring and the carbonyl group, can potentially improve its pharmacokinetic properties .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The (3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a potential bioactive compound . It is known that triazole derivatives, which this compound is a part of, produce a variety of biological effects . They have structural characteristics that make it easier to bind with target molecules
Cellular Effects
Based on the information available, it can be inferred that it may have potential effects on various types of cells and cellular processes . The exact nature of these effects, including its impact on cell signaling pathways, gene expression, and cellular metabolism, needs to be further investigated.
Molecular Mechanism
It is known that the compound is a product of the Michael addition of N-heterocycles to chalcones . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-19-9-8-16(12-20(19)28-2)21(26)24-11-10-17(13-24)25-14-18(22-23-25)15-6-4-3-5-7-15/h3-9,12,14,17H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFNGSURVGVARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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